3-(3,4-Dimethylanilino)-1-thiophen-2-yl-1-propanone
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves the condensation of various precursors to form a desired product with specific properties. In the case of merocyanine dyes, such as the one described in the first paper, the synthesis involved the condensation of 2-[4-(piperidyl)benzoyl]thiophene with N,N′-dimethyl barbituric acid to produce a compound with solvatochromic properties . Similarly, the second paper details the synthesis of a cyanine dye by condensing 4-dimethylaminobenzaldehyde with methyl cyanoacetate, followed by purification using column chromatography . These synthetic routes are indicative of the methods used to create dyes with specific electronic and solvatochromic characteristics.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their physical, chemical, and electronic properties. The structure of the synthesized compounds was elucidated using spectroscopic techniques such as 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy . These techniques provide detailed information about the molecular framework and the nature of the functional groups present in the compound, which in turn influence the compound's reactivity and interaction with different solvents.
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds can be inferred from their solvatochromic behavior, which is the change in color they exhibit when dissolved in different solvents. This property is particularly important for dyes and indicates their potential applications in sensing or as molecular probes. The solvatochromic response of the merocyanine dye was measured in 26 different solvents, and the changes in the UV/Vis spectroscopic absorption maxima were analyzed using the Kamlet–Taft solvent parameters . This analysis provides insight into the interactions between the dye and the solvents, which is governed by factors such as dipolarity, polarizability, and hydrogen-bonding capacity.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are closely related to their molecular structure. The electronic properties of the cyanine dye synthesized in the second paper were analyzed using ultraviolet-visible absorption spectroscopy, which provides information on the electronic transitions within the molecule . Additionally, cyclic voltammetry was used to study the electrochemical behavior of the compound, which is influenced by the scan rate, indicating its redox properties. Thermal stability and decomposition patterns were investigated using thermogravimetric analysis (TG-DTA), which is essential for understanding the compound's behavior under thermal stress .
Scientific Research Applications
Solar Cell Applications
3-(3,4-Dimethylanilino)-1-thiophen-2-yl-1-propanone and related compounds have been explored for their potential applications in solar cells. A study by Kim et al. (2006) detailed the synthesis of novel organic sensitizers for solar cell applications, where compounds with thiophene units showed high efficiency in photon to current conversion.
Photostabilization in Polymers
Research by Balakit et al. (2015) demonstrated that thiophene derivatives, closely related to 3-(3,4-Dimethylanilino)-1-thiophen-2-yl-1-propanone, could enhance the photostabilization of polyvinyl chloride (PVC) films. These materials significantly reduced the rate of photodegradation in PVC.
DNA Interaction Studies
In a study by Istanbullu et al. (2017), derivatives of 3-(3,4-Dimethylanilino)-1-thiophen-2-yl-1-propanone were used to investigate their interaction with fish sperm DNA. The study employed electrochemical methods to analyze the interaction, revealing potential applications in DNA-targeted therapies or diagnostics.
Antimicrobial Evaluations
The work of Talupur et al. (2021) involved synthesizing derivatives of 3-(3,4-Dimethylanilino)-1-thiophen-2-yl-1-propanone for antimicrobial evaluations. The compounds were tested for their efficacy against various microbes, indicating potential applications in developing new antimicrobial agents.
Photocyclization Studies
A study by Uchida et al. (1998) explored the photocyclization of maleimide derivatives with thiophene units. The research highlighted the effects of the thiophene ring's substitution position on absorption bands and reactivities, which is relevant to the properties of 3-(3,4-Dimethylanilino)-1-thiophen-2-yl-1-propanone.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3,4-dimethylanilino)-1-thiophen-2-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-11-5-6-13(10-12(11)2)16-8-7-14(17)15-4-3-9-18-15/h3-6,9-10,16H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSGMVQTYVHYFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328698 | |
Record name | 3-(3,4-dimethylanilino)-1-thiophen-2-ylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792084 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338988-74-2 | |
Record name | 3-(3,4-dimethylanilino)-1-thiophen-2-ylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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